Methane, di-o-tolyl-

Catalog No.
S1535580
CAS No.
1634-74-8
M.F
C15H16
M. Wt
196.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methane, di-o-tolyl-

CAS Number

1634-74-8

Product Name

Methane, di-o-tolyl-

IUPAC Name

1-methyl-2-[(2-methylphenyl)methyl]benzene

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C15H16/c1-12-7-3-5-9-14(12)11-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3

InChI Key

ZZFUVPDOJGQTKI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC2=CC=CC=C2C

Canonical SMILES

CC1=CC=CC=C1CC2=CC=CC=C2C

Methane, di-o-tolyl- (chemical formula: C₁₅H₁₆) is an organic compound characterized by the presence of two para-methylphenyl groups attached to a central methane unit. It is also known by several other names, including di-p-tolylmethane and 4,4'-dimethyldiphenylmethane. This compound has a molecular weight of approximately 196.29 g/mol and is noted for its unique structural properties, which contribute to its chemical behavior and potential applications in various fields .

Rather than biological interactions. Its ability to participate in electrophilic substitution reactions makes it an interesting candidate for further exploration in synthetic organic chemistry. Understanding its interaction with various reagents can provide insights into its reactivity patterns and potential applications .

Methane, di-o-tolyl- can be synthesized through several methods:

  • Friedel-Crafts Alkylation: This method involves the alkylation of toluene or other aromatic compounds using a suitable alkyl halide in the presence of a Lewis acid catalyst.
  • Condensation Reactions: The compound can also be synthesized by condensing para-xylene with formaldehyde under acidic conditions.
  • Reduction Reactions: Starting from corresponding ketones or aldehydes, reduction processes can yield methane, di-o-tolyl- as a product.

These synthesis methods highlight the versatility and accessibility of this compound in organic synthesis .

Methane, di-o-tolyl- has potential applications across various fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Due to its stable structure, it may find use in polymer chemistry and material science as a building block for advanced materials.
  • Pharmaceuticals: Similar compounds are often explored for their medicinal properties; thus, further research could unveil potential therapeutic uses .

Methane, di-o-tolyl- shares structural similarities with several other compounds that contain aromatic rings and alkyl substituents. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
TolueneC₇H₈Simple aromatic hydrocarbon
DiphenylmethaneC₁₂H₁₈Contains two phenyl groups without methyl substituents
Bisphenol AC₁₅H₁₈O₂Contains hydroxyl groups affecting reactivity
IodomethaneCH₃IHalogenated methyl derivative

Uniqueness of Methane, di-o-tolyl-

Methane, di-o-tolyl- is unique due to its specific arrangement of methyl groups on para positions relative to each other on the phenyl rings. This configuration influences its physical properties and reactivity compared to other compounds listed above. Its dual aromatic character combined with a saturated carbon center provides unique pathways for chemical transformations not typically observed in simpler hydrocarbons .

XLogP3

4.6

Wikipedia

1,1'-Methylenebis(2-methylbenzene)

Dates

Last modified: 08-15-2023

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